1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole
Overview
Description
“1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazole derivatives are often synthesized through the reaction of hydrazines with 1,3-diketones . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyrazole ring substituted at the 1-position with a 2,2-diethoxyethyl group and at the 4-position with an iodine atom. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the functional groups present in the molecule. The pyrazole ring is aromatic and relatively stable. The iodine atom at the 4-position could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a pyrazole derivative, it would likely be a solid at room temperature . The presence of the diethoxyethyl group could potentially increase its solubility in organic solvents .Scientific Research Applications
Dehydration/Iodination of Dihydropyrazoles
A study explored the preparation of functionally substituted dihydropyrazoles and their transformation into 1-acyl-4-iodo-1H-pyrazoles through dehydration and iodination. This research is significant for the synthesis of diverse pyrazole derivatives (Waldo, Mehta, & Larock, 2008).
Simplified Preparation of Ethoxypyrazoles
An innovative and simplified method for preparing ethyl 3-ethoxy-1H-pyrazole-4-carboxylate was reported. This research has paved the way for quick access to various pyrazole series and is crucial in the development of new chemical entities (Guillou & Janin, 2010).
Structural and Tautomerism Studies
The structural properties and tautomerism of NH-pyrazoles were examined through X-ray crystallography and NMR spectroscopy. This study contributes to the understanding of the structural dynamics of pyrazole compounds (Cornago et al., 2009).
Synthesis and Properties of Triazolo-Thiadiazoles
Research into the synthesis and properties of compounds combining pyrazole and 1,2,4-triazole derivatives was conducted. The study aimed to enhance interaction with biological targets, highlighting the pharmacological potential of these heterocycles (Fedotov, Hotsulia, & Panasenko, 2022).
Electrochemical Behavior Study
A study on the voltammetric behavior of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles in nonaqueous media was conducted, providing insights into the mechanism of anodic oxidation of these compounds (Costea, Bercean, Badea, Gerdes, & Jordis, 2006).
NMR Chemical Shifts Study
A comprehensive study reported 13C NMR chemical shifts for a range of pyrazole derivatives. This research is crucial for understanding the electronic environment and molecular structure of pyrazole compounds (Cabildo, Claramunt, & Elguero, 1984).
Future Directions
The future research directions for “1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole” could involve exploring its potential biological activities, given that some pyrazole derivatives have shown promising pharmacological effects . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include 1-(2,2-diethoxyethyl)-4-iodo-1h-pyrazole, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.
Mode of Action
It is known that pyrazole derivatives can interact with their targets, leading to changes that inhibit the growth and proliferation of the parasites
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound interferes with essential biochemical pathways in the leishmania and plasmodium parasites . The downstream effects of such interference would include disruption of the parasites’ life cycles and inhibition of their growth and proliferation.
Result of Action
The molecular and cellular effects of this compound’s action would likely include disruption of essential processes in the Leishmania and Plasmodium parasites, leading to their death . This would result in the alleviation of the symptoms associated with leishmaniasis and malaria.
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBACASHPVZVQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)I)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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